molecular formula C9H8F3NO3 B14082671 2-Methoxy-5-(trifluoromethoxy)benzaldehyde oxime

2-Methoxy-5-(trifluoromethoxy)benzaldehyde oxime

Cat. No.: B14082671
M. Wt: 235.16 g/mol
InChI Key: JUUIIBQGDYBQIC-ACAGNQJTSA-N
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Description

2-Methoxy-5-(trifluoromethoxy)benzaldehyde oxime is an organic compound with the molecular formula C9H7F3NO3 It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group, and it contains both methoxy and trifluoromethoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde oxime typically involves the following steps:

    Starting Material: The synthesis begins with 2-Methoxy-5-(trifluoromethoxy)benzaldehyde.

    Oximation Reaction: The aldehyde group of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C.

    Isolation and Purification: The resulting oxime is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethoxy)benzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitrile or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

2-Methoxy-5-(trifluoromethoxy)benzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy and trifluoromethoxy groups can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: Similar structure but with a hydroxy group instead of methoxy.

    2-Methoxy-5-(trifluoromethoxy)aniline: Similar structure but with an amino group instead of aldehyde.

Uniqueness

2-Methoxy-5-(trifluoromethoxy)benzaldehyde oxime is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

(NZ)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C9H8F3NO3/c1-15-8-3-2-7(16-9(10,11)12)4-6(8)5-13-14/h2-5,14H,1H3/b13-5-

InChI Key

JUUIIBQGDYBQIC-ACAGNQJTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)/C=N\O

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)C=NO

Origin of Product

United States

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